Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and ketones. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents such as ethanol, methanol, or dichloromethane.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent product quality.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl functionalities.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.
Biology
In biology, it may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of quinoline compounds are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases.
Industry
In the industry, it may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would involve its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Interference with signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline backbones.
Phenyl Substituted Compounds: Compounds with similar phenyl substitutions.
Uniqueness
What sets this compound apart is its specific substitution pattern, which may confer unique biological or chemical properties. Its combination of bromine, chlorine, and methoxy groups could result in distinct reactivity and activity profiles.
Properties
Molecular Formula |
C27H27BrClNO5 |
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Molecular Weight |
560.9 g/mol |
IUPAC Name |
propan-2-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H27BrClNO5/c1-13(2)35-27(33)23-14(3)30-20-10-16(15-5-7-18(29)8-6-15)11-21(31)25(20)24(23)17-9-19(28)26(32)22(12-17)34-4/h5-9,12-13,16,24,30,32H,10-11H2,1-4H3 |
InChI Key |
OSHRVAZBLVYRAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C(=C4)Br)O)OC)C(=O)OC(C)C |
Origin of Product |
United States |
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